2,3-Dichloro-6-fluorobenzenesulfonyl chloride
Description
BenchChem offers high-quality 2,3-Dichloro-6-fluorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-fluorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dichloro-6-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMMLUHUCSXISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2,3-Dichloro-6-fluorobenzenesulfonyl chloride CAS number and properties
The following technical guide details the properties, synthesis, and applications of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride , a specialized organosulfur intermediate used in medicinal chemistry.
Core Identity & Application Guide for Medicinal Chemistry
Executive Summary
2,3-Dichloro-6-fluorobenzenesulfonyl chloride (CAS: 1706446-66-3) is a highly functionalized aromatic sulfonyl chloride used primarily as a scaffold in the development of bioactive sulfonamides.[1] Its unique substitution pattern—featuring two chlorine atoms and one fluorine atom—offers distinct advantages in Structure-Activity Relationship (SAR) studies.[2][3] The fluorine atom at the C6 position (ortho to the sulfonyl group) not only modulates metabolic stability and lipophilicity but also activates the ring for potential secondary nucleophilic aromatic substitution (SnAr) reactions, making this compound a versatile "linchpin" intermediate for synthesizing complex heterocyclic libraries.[2][3]
Chemical Identity & Physical Properties[2][3][4][5][6]
| Property | Specification |
| CAS Number | 1706446-66-3 |
| IUPAC Name | 2,3-Dichloro-6-fluorobenzenesulfonyl chloride |
| Molecular Formula | C₆H₂Cl₃FO₂S |
| Molecular Weight | 263.50 g/mol |
| SMILES | ClS(=O)(=O)c1c(F)ccc(Cl)c1Cl |
| Physical State | Low-melting solid or semi-solid oil (Ambient) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with Water/Alcohols |
| Stability | Moisture Sensitive (Hydrolyzes to sulfonic acid) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Structural Analysis
The compound features a benzene ring with a dense halogen substitution pattern:
-
C2: Chlorine (Steric bulk, ortho-blocker)[3]
-
C6: Fluorine (Metabolic blocker, electronic modulator)[2][3]
Synthetic Pathways & Manufacturing
Direct chlorosulfonation of 1,2-dichloro-4-fluorobenzene is often regiochemically ambiguous due to competing directing effects of the halogen substituents. Consequently, the Meerwein Sulfonyl Chloride Synthesis (via the aniline) is the preferred route for high-integrity, regioselective production.[2][3]
Protocol: Diazotization-Chlorosulfonation
Starting Material: 2,3-Dichloro-6-fluoroaniline
Step 1: Diazotization
The aniline is treated with sodium nitrite (
-
Critical Control Point: Temperature must be maintained <0°C to prevent decomposition of the diazonium species to the phenol.[2][3]
Step 2: Chlorosulfonation (Meerwein Reaction)
The cold diazonium solution is added to a saturated solution of sulfur dioxide (
-
Mechanism:[2][3] The copper catalyst facilitates a radical decomposition of the diazonium salt, capturing
and to form the sulfonyl chloride bond.[2][3]
Step 3: Isolation
The reaction mixture is poured into crushed ice. The product precipitates as a solid or oil, which is extracted with dichloromethane (DCM), dried over
Visualization: Synthetic Workflow
Figure 1: Regioselective synthesis via the Meerwein pathway ensures correct halogen placement.[3]
Reactivity Profile & Mechanism
This compound exhibits dual reactivity, making it a valuable tool for "diversity-oriented synthesis" (DOS).[2][3]
A. Primary Reactivity: Sulfonylation (Nucleophilic Acyl Substitution)
The sulfonyl chloride moiety is highly electrophilic.[2][3] It reacts rapidly with primary and secondary amines to form sulfonamides .[2][3]
-
Conditions: DCM or THF, 0°C to RT, with a non-nucleophilic base (e.g., TEA, DIPEA, Pyridine) to scavenge HCl.
-
Self-Validating Step: The disappearance of the sulfonyl chloride peak in LCMS (hydrolyzed mass or methyl ester if MeOH used) and appearance of the sulfonamide mass confirms reaction completion.[2][3]
B. Secondary Reactivity: Nucleophilic Aromatic Substitution (SnAr)
Expert Insight: The fluorine atom at the C6 position is ortho to the strongly electron-withdrawing sulfonyl group.[2][3] This activates the C-F bond for SnAr displacement.[2][3]
-
Sequence: Researchers can first form the sulfonamide (Reaction A), then subject the molecule to harsher conditions (heat, strong nucleophile) to displace the fluorine.[2][3]
-
Utility: This allows for the formation of bicyclic sultams or the introduction of a second diversity element.[2][3]
Visualization: Reactivity Decision Tree
Figure 2: Chemoselective pathways.[2][3][5][6][7] The sulfonyl chloride reacts first; the ortho-fluorine reacts second.
Applications in Drug Discovery
Scaffold Decoration
The 2,3-dichloro-6-fluoro motif is lipophilic and electron-deficient. In kinase inhibitors or GPCR ligands, this moiety can:
-
Fill Hydrophobic Pockets: The chlorine atoms at C2/C3 provide significant steric bulk.[2][3]
-
Modulate pKa: The electron-withdrawing nature of the halogens increases the acidity of the sulfonamide N-H, potentially strengthening hydrogen bonds with protein residues.[2][3]
Metabolic Stability
The C6-Fluorine blocks a potential site of metabolic oxidation (CYP450 hydroxylation) on the aromatic ring, extending the half-life (
Handling, Safety & Stability
Hazard Classification: Corrosive (Skin Corr.[2][3] 1B), Serious Eye Damage (Cat 1).[2][3]
Standard Operating Procedure (SOP)
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[2][3] Work strictly inside a fume hood.
-
Moisture Control: Store the container tightly sealed under inert gas. If the solid turns into a sticky liquid or emits acrid fumes (HCl), it has hydrolyzed.[2][3]
-
Quenching: Quench excess reagent with a solution of ammonium hydroxide or dilute sodium hydroxide.[2][3] Do not add water directly to the neat chloride to avoid violent sputtering.[2][3]
References
-
Chemical Identity: 2,3-Dichloro-6-fluorobenzenesulfonyl chloride. CAS No. 1706446-66-3.[1][2][3][8] Accela Chem / Cymit Quimica Databases.[2][3]
-
Synthetic Methodology: Meerwein, H., et al. "Über die Überführung von aromatischen Diazoverbindungen in Sulfonsäurechloride."[2][3] Chemische Berichte, 1957.[2][3] (Foundational methodology for diazonium-to-sulfonyl chloride conversion).
-
Reactivity Principles: Nucleophilic Aromatic Substitution of Activated Aryl Fluorides. Organic Chemistry Portal.
-
Safety Data: General Safety Data Sheet for Fluorinated Benzenesulfonyl Chlorides. Fisher Scientific / Thermo Fisher.[2][3]
Sources
- 1. 1208077-31-9|3-Chloro-2,6-difluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. colorado.edu [colorado.edu]
- 7. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1706446-66-3,2,3-Dichloro-6-fluorobenzenesulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Chemical structure of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride
The following technical guide details the chemical architecture, synthesis, and application of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride (CAS 1706446-66-3).
Structure, Reactivity, and Application in Medicinal Chemistry
Chemical Identity & Molecular Architecture
2,3-Dichloro-6-fluorobenzenesulfonyl chloride is a highly functionalized organosulfur intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structure is defined by a benzene ring substituted with a sulfonyl chloride group (
| Property | Data |
| CAS Registry Number | 1706446-66-3 |
| IUPAC Name | 2,3-Dichloro-6-fluorobenzenesulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 263.50 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline) |
| MDL Number | MFCD28054218 |
| Predicted Boiling Point | ~310°C (at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water |
Structural Visualization
The following diagram illustrates the connectivity and the steric crowding around the sulfonyl group. Note the proximity of the C2-Chlorine and C6-Fluorine to the sulfur atom.
Figure 1: Connectivity of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride.[1] The sulfonyl group (S) is sterically "sandwiched" between Cl at C2 and F at C6.
Electronic & Steric Analysis
The "Ortho-Effect" and Reactivity
The reactivity of this molecule is governed by the substituents at the 2, 3, and 6 positions.
-
Electronic Withdrawal: The presence of three halogen atoms (2-Cl, 3-Cl, 6-F) exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring. This reduces electron density at the ipso-carbon (C1), making the sulfonyl sulfur highly electrophilic.
-
Steric Shielding: Despite the high electrophilicity, the 2-chloro and 6-fluoro groups provide significant steric hindrance.
-
The Fluorine (Van der Waals radius ~1.47 Å) is small but electronically repulsive.
-
The Chlorine (Van der Waals radius ~1.75 Å) is bulky.
-
Consequence: Nucleophilic attack (e.g., by an amine) is slower compared to unsubstituted benzenesulfonyl chloride. However, once the bond is formed, the resulting sulfonamide is exceptionally stable against metabolic hydrolysis due to this same steric protection.
-
Lipophilicity and Drug Design
In drug development, this scaffold is valued for its ability to modulate logP (lipophilicity). The multiple halogens increase lipid solubility, facilitating membrane permeability, while the specific substitution pattern blocks common metabolic oxidation sites (such as the para-position, if C4 is substituted later, or simply by deactivating the ring).
Synthesis Pathways[2][3]
The synthesis of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride is non-trivial due to the directing effects of the halogens. Direct chlorosulfonation of 1,2-dichloro-4-fluorobenzene is often regiochemically ambiguous. The preferred route typically involves the Meerwein reaction variant using the corresponding aniline.
Preferred Route: Diazotization-Chlorosulfonylation
This method ensures regiospecific placement of the sulfonyl group.
-
Precursor: 2,3-Dichloro-6-fluoroaniline.
-
Diazotization: Treatment with sodium nitrite (
) and acid (HCl) generates the diazonium salt. -
Sulfonylation: The diazonium species reacts with sulfur dioxide (
) in the presence of a copper(I) or copper(II) catalyst (e.g., ) to yield the sulfonyl chloride.
Figure 2: Regioselective synthesis via the diazonium intermediate.
Experimental Protocol: Sulfonamide Coupling
Context: The most common application is coupling with an amine to form a sulfonamide. Due to the steric hindrance at C2 and C6, standard protocols may require modification (higher temperature or stronger base).
Standard Operating Procedure (SOP)
Objective: Synthesis of N-substituted-2,3-dichloro-6-fluorobenzenesulfonamide.
Reagents:
-
2,3-Dichloro-6-fluorobenzenesulfonyl chloride (1.0 equiv)[1]
-
Primary or Secondary Amine (1.1 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Catalyst (Optional): DMAP (10 mol%) if the amine is unreactive.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.1 equiv) and Base (2.0 equiv) in anhydrous DCM (0.2 M concentration relative to amine).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Although the chloride is hindered, low temperature prevents side reactions with the highly electrophilic sulfur.
-
Addition: Dissolve 2,3-Dichloro-6-fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours.
-
Checkpoint: Monitor via TLC or LC-MS. If conversion is low after 4 hours, heat to reflux (40°C for DCM) or add DMAP.
-
-
Workup: Quench with 1M HCl (aqueous). Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Handling, Stability & Safety
Stability Profile
-
Hydrolysis: The compound is moisture-sensitive. It hydrolyzes to the corresponding sulfonic acid and HCl upon contact with water. However, the 2,6-disubstitution retards this rate compared to unsubstituted analogs.
-
Thermal: Stable at room temperature if stored under inert atmosphere (Argon/Nitrogen).
Safety Hazards (GHS Classification)
-
Corrosive (H314): Causes severe skin burns and eye damage.
-
Reacts with Water: Releases toxic gas (HCl).
-
PPE Requirements: Fume hood, butyl rubber gloves, chemical splash goggles, and lab coat.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1706446-66-3. PubChem.[2] [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for diazonium-based sulfonyl chloride synthesis).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic insight into steric effects in nucleophilic substitution).
Sources
A Technical Guide to 2,3-Dichloro-6-fluorobenzenesulfonyl Chloride for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-6-fluorobenzenesulfonyl chloride is a specialized halogenated aromatic compound of significant interest to the medicinal chemistry and drug development sectors. Its unique substitution pattern offers a valuable scaffold for creating novel therapeutic agents. The sulfonyl chloride moiety serves as a highly reactive handle for the synthesis of sulfonamides, a well-established and critical pharmacophore in a multitude of approved drugs. This guide provides an in-depth analysis of the compound's physicochemical properties, plausible synthetic routes, and its strategic application in pharmaceutical research. Furthermore, it addresses the practical aspects of procurement, offering insights into the supplier landscape and pricing for this and structurally related compounds, which are often available through custom synthesis.
The Strategic Role of Halogenated Benzenesulfonyl Chlorides in Medicinal Chemistry
Substituted benzenesulfonyl chlorides are foundational building blocks in the synthesis of sulfonamide-based drugs.[1] The sulfonamide functional group is a key feature in a wide range of therapeutics, including antimicrobial agents, diuretics, and anticancer drugs.[2][3] Its prevalence is due to its ability to act as a bioisostere for other functional groups and to form critical hydrogen bonds with biological targets, such as the zinc-containing active sites of metalloenzymes.[2]
The specific halogenation pattern of 2,3-dichloro-6-fluorobenzenesulfonyl chloride is of particular importance. The incorporation of fluorine and chlorine atoms profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation can lead to enhanced binding affinity, improved pharmacokinetic profiles, and reduced susceptibility to metabolic degradation in drug candidates.
Physicochemical & Reactivity Profile
While specific experimental data for 2,3-dichloro-6-fluorobenzenesulfonyl chloride (CAS No. 252003-12-8) is not widely published, its properties and reactivity can be reliably inferred from its structure and data from closely related analogues.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source / Rationale |
|---|---|---|
| CAS Number | 252003-12-8 | N/A |
| Molecular Formula | C₆H₂Cl₃FO₂S | Calculated |
| Molecular Weight | 263.50 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow solid or liquid. | Based on analogues like 2,3-Dichlorobenzenesulfonyl chloride (solid) and 2-Chloro-3-fluorobenzenesulfonyl chloride (liquid).[4] |
| Reactivity | Highly reactive towards nucleophiles; moisture-sensitive. | The sulfonyl chloride group is a potent electrophile.[5] |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols). | General property of sulfonyl chlorides.[1] |
The core reactivity is centered on the electrophilic sulfur atom of the sulfonyl chloride group.[5] It readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamides and with alcohols to produce sulfonate esters. This reactivity is the cornerstone of its utility in synthetic chemistry.[1][5]
Plausible Synthetic Pathways
Arylsulfonyl chlorides are typically synthesized via two main strategies: direct chlorosulfonation of an aromatic ring or a Sandmeyer-type reaction starting from an appropriate aniline.[2][6] For a polysubstituted compound like 2,3-dichloro-6-fluorobenzenesulfonyl chloride, the Sandmeyer approach offers superior regiochemical control.
A plausible and controlled synthesis would begin with 2,3-dichloro-6-fluoroaniline. The process involves the diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide and chloride.
This method is well-documented for producing a variety of substituted arylsulfonyl chlorides and is adaptable for this specific target.[6]
Application in Drug Discovery: A Building Block for Novel Sulfonamides
The primary application of 2,3-dichloro-6-fluorobenzenesulfonyl chloride in drug development is its use as a precursor to novel sulfonamides. By reacting it with a diverse library of amines, researchers can rapidly generate a portfolio of drug candidates for screening.
The specific substitution on the aromatic ring is a design choice. The ortho-fluoro and ortho-chloro substituents can induce a conformational bias in the final sulfonamide, potentially locking it into a bioactive conformation for optimal target engagement. The additional chlorine atom further modulates the electronic landscape and lipophilicity.
Procurement Landscape: Suppliers and Pricing
2,3-Dichloro-6-fluorobenzenesulfonyl chloride is a specialized research chemical and is not typically available as a stock item from major suppliers. Procurement for specific research needs will likely require custom synthesis. However, the availability of numerous structurally similar compounds from various vendors indicates a strong synthetic capability within the industry for this class of molecules. Researchers should contact suppliers that offer custom synthesis services.
Table 2: Supplier and Pricing Information for Structurally Related Analogues
| Compound Name | Supplier(s) | Example Pricing (USD) | CAS Number |
| 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride | Oakwood Chemical | ~$2,115 / 5g | 1263377-79-2[7] |
| 2-Chloro-3-fluorobenzenesulfonyl chloride | Fluorochem | ~$245 / 1g (£194.00) | 504424-79-7[4] |
| 2,3-Dichlorobenzenesulfonyl chloride | Sigma-Aldrich | Contact for price | 82417-45-6 |
| 2-Fluorobenzenesulfonyl chloride | Thermo Scientific Chemicals | ~$37 / 1g | 349-88-2[8] |
| 2,6-Difluorobenzenesulfonyl chloride | Multiple (e.g., CymitQuimica) | Contact for price | 60230-36-6[9] |
| 2,3,6-Trifluorobenzenesulfonyl chloride | Sigma-Aldrich | Contact for price | 1017779-75-7 |
Note: Prices are for reference only, are subject to change, and may not include shipping and handling. Pricing for the target compound via custom synthesis will be determined by the supplier based on quantity, required purity, and synthetic complexity.
Experimental Protocol: Synthesis of N-Benzyl-2,3-dichloro-6-fluorobenzenesulfonamide
This protocol provides a self-validating system for the synthesis of a model sulfonamide, demonstrating the utility of the title compound.
Objective: To synthesize a representative sulfonamide to validate the reactivity of the sulfonyl chloride precursor.
Materials:
-
2,3-Dichloro-6-fluorobenzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,3-dichloro-6-fluorobenzenesulfonyl chloride in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon amine addition.
-
Reagent Addition: Slowly add pyridine to the stirred solution, followed by the dropwise addition of benzylamine. The order of addition ensures the presence of a base to neutralize the HCl generated in situ.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This sequence removes unreacted pyridine, unreacted amine, and residual aqueous contaminants.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification & Validation:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to ensure the formation of the desired N-benzyl-2,3-dichloro-6-fluorobenzenesulfonamide.
-
Safety and Handling
Based on analogous compounds, 2,3-dichloro-6-fluorobenzenesulfonyl chloride should be handled as a corrosive and moisture-sensitive material.[10]
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
Hazards: Causes severe skin burns and eye damage. Reacts with water to release corrosive hydrogen chloride gas.
References
-
Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026). Metoree. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. [Link]
-
Jubril, A. J., et al. (2021). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of Chemical Society of Nigeria. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]
-
Zibarev, A.V., et al. (2007). Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl₂ and SO₂Cl₂. Journal of Fluorine Chemistry. [Link]
-
2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride. Oakwood Chemical. [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]
- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
-
2,6-Difluorobenzenesulfonyl chloride. PubChem. [Link]
Sources
- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride [oakwoodchemical.com]
- 8. 2-Fluorobenzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride [cymitquimica.com]
- 10. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride
The following technical guide details the solubility, physicochemical properties, and handling protocols for 2,3-Dichloro-6-fluorobenzenesulfonyl chloride (CAS 1706446-66-3).
Executive Summary
2,3-Dichloro-6-fluorobenzenesulfonyl chloride (CAS 1706446-66-3 ) is a highly electrophilic organosulfur building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Due to its niche status as a research intermediate, specific experimental solubility datasets are not widely indexed in public repositories.
This guide derives its solubility profile from the homologous series of polyhalogenated benzenesulfonyl chlorides . Researchers must treat this compound not merely as a solute but as a moisture-sensitive electrophile . It exhibits high solubility in polar aprotic and chlorinated solvents but undergoes rapid hydrolytic decomposition in protic solvents.
Chemical Identity
| Property | Detail |
| CAS Number | 1706446-66-3 |
| Molecular Formula | C₆H₂Cl₃FO₂S |
| Molecular Weight | 263.50 g/mol |
| Physical State | Low-melting crystalline solid or semi-solid (Predicted MP: 45–65°C based on analogs [1]) |
| Primary Hazard | Corrosive (Causes severe skin burns/eye damage); Moisture Sensitive |
Solubility Landscape
The solubility of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride is governed by "like dissolves like" principles, specifically dipole-dipole interactions and
Recommended Solvents (Inert & Effective)
These solvents dissolve the compound without chemical degradation, making them suitable for reactions (e.g., sulfonylation) and purification.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Standard Choice. High solubility due to polarity match. Low boiling point allows easy removal. |
| Chlorinated | Chloroform (CHCl₃) | Excellent | Good alternative to DCM; useful for NMR analysis. |
| Polar Aprotic | Tetrahydrofuran (THF) | High | Excellent solubility. Crucial: Must be anhydrous to prevent hydrolysis. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | High | Good for extractions. Avoid if strong Lewis acids are present (potential coordination). |
| Aromatic | Toluene | Moderate-High | Useful for reactions requiring higher temperatures (reflux). Promotes |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Often used in biphasic Schotten-Baumann conditions. |
Solvents to Avoid (Reactive & Incompatible)
The sulfonyl chloride moiety (
-
Water: DO NOT USE. Causes rapid hydrolysis to 2,3-dichloro-6-fluorobenzenesulfonic acid and HCl gas.
-
Alcohols (Methanol, Ethanol, IPA): Reacts to form sulfonate esters (solysis).
-
Primary/Secondary Amines: Reacts immediately to form sulfonamides.
-
DMSO/DMF: Generally soluble, but can cause side reactions or decomposition at high temperatures; difficult to remove during workup.
Mechanistic Insights & Reactivity
Understanding the why behind the solubility profile allows for better experimental design.
Solvation Thermodynamics
The 2,3-dichloro-6-fluoro substitution pattern creates a highly lipophilic, electron-deficient aromatic ring.
-
Enthalpy of Solvation: In chlorinated solvents (DCM), the electron-withdrawing halogens on the ring interact favorably with the solvent's dipole, overcoming the crystal lattice energy.
-
Entropy: The rigid structure dissolves well in disordered organic solvents but poorly in non-polar alkanes (Hexane/Pentane) due to the high polarity of the sulfonyl group.
The Hydrolysis Trap
Many researchers mistake "insolubility" in water for stability. When this compound is added to water, it may appear as an oily globule or precipitate initially. However, at the interface, the following reaction occurs:
This reaction is exothermic and generates corrosive acid. Always keep the compound under an inert atmosphere (Nitrogen/Argon).
Visualization: Solvent Selection Logic
The following diagram illustrates the decision process for selecting a solvent based on the intended application.
Caption: Decision tree for solvent selection emphasizing the avoidance of protic solvents due to reactivity.
Experimental Protocols
Standard Dissolution Protocol (Inert Atmosphere)
Objective: Prepare a stock solution for reaction without degrading the reagent.
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Weighing: Weigh the 2,3-Dichloro-6-fluorobenzenesulfonyl chloride quickly in air (or inside a glovebox if humidity >60%).
-
Solvent Addition: Add Anhydrous Dichloromethane (DCM) via syringe.
-
Ratio: Typically 1 g of compound per 5–10 mL of solvent.
-
-
Dissolution: Swirl gently. The solid should dissolve rapidly at room temperature (
).-
Troubleshooting: If the solution is cloudy, it may indicate moisture contamination (hydrolysis product is less soluble in DCM). Dry over anhydrous
and filter immediately.
-
Recrystallization (Purification)
If the compound has degraded (turned brown or smells of acid), recrystallization may be attempted, though distillation is often preferred for liquids/low-melting solids.
-
Solvent System: Hexane/DCM or Hexane/Toluene.
-
Method: Dissolve in minimum hot DCM. Add Hexane dropwise until turbidity persists. Cool to
or . -
Filtration: Filter the crystals rapidly under a blanket of nitrogen to prevent moisture absorption.
Quenching Spills
If the material is spilled:
-
Do not wipe with a wet cloth (releases HCl gas).
-
Cover with solid Sodium Bicarbonate (
) or Calcium Carbonate to neutralize. -
Sweep up the dry powder and dispose of as hazardous chemical waste.
References
-
PubChem. (2024).[2] Compound Summary: Sulfonyl Chlorides Reactivity. National Library of Medicine. Retrieved from [Link]
Sources
Application Note: High-Fidelity Coupling of 2,3-Dichloro-6-fluorobenzenesulfonyl Chloride with Amines
Abstract & Scope
This technical guide details the optimized reaction conditions for coupling 2,3-dichloro-6-fluorobenzenesulfonyl chloride (CAS: 144795-97-1) with primary and secondary amines. This specific sulfonyl chloride presents a unique dual challenge in medicinal chemistry:
-
Steric Congestion: The 2,6-disubstitution pattern (2-chloro, 6-fluoro) creates steric hindrance around the sulfonyl center, potentially retarding nucleophilic attack.
-
Chemoselectivity Risks: The 6-fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (
) due to the strong electron-withdrawing nature of the ortho-sulfonyl group and the meta-chlorine.
This protocol prioritizes chemoselectivity (favoring sulfonamide formation over
Mechanistic Insight & Chemoselectivity
Understanding the electrophilic landscape of the substrate is critical for process control.
-
Path A (Desired): Nucleophilic attack at the sulfur atom. This is the kinetic product. It requires a "hard" nucleophile interaction and is favored by low temperatures.
-
Path B (Side Reaction - Hydrolysis): Attack by water at the sulfur. This produces the sulfonic acid, which is water-soluble and leads to yield loss.[1]
-
Path C (Side Reaction -
): Attack at the C-6 carbon, displacing fluoride. This is favored by excess amine , high temperatures , and polar aprotic solvents (like DMF or DMSO) that strip cations and enhance nucleophilicity.
Reaction Pathway Diagram
Caption: Figure 1. Chemoselectivity landscape. Path A is the desired transformation. Path C represents the displacement of the labile 6-Fluoro group, which typically occurs after sulfonamide formation if excess amine/heat is applied.
Experimental Protocols
Method A: Anhydrous Coupling (Recommended)
Best for: Valuable amines, small-scale discovery, and preventing hydrolysis.
Reagents:
-
Substrate: 2,3-Dichloro-6-fluorobenzenesulfonyl chloride (1.0 equiv)
-
Amine: 1.05 – 1.1 equiv (Do not use large excess)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalyst: DMAP (0.05 equiv) – Only if amine is unreactive.
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine and Base in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature suppresses the
side reaction. -
Addition: Dissolve the Sulfonyl Chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Why: Slow addition ensures the amine is always in slight excess relative to the chloride locally, but prevents a massive excess of amine from attacking the fluorine ring position.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is typically complete within 2–4 hours.
-
Quench: Add 1M HCl (aq) to quench.
-
Workup:
-
Separate phases.
-
Wash Organic layer: 1x with 1M HCl (removes unreacted amine/base), 1x with Sat. NaHCO3 (removes sulfonic acid byproduct), 1x Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Water-soluble amines (e.g., amino acids), scale-up, or robust amines.
Reagents:
-
Solvent: THF/Water (1:[2]1) or Acetone/Water (1:1).
-
Base: Na2CO3 or K2CO3 (2.0 equiv).
Protocol:
-
Dissolve the Amine and Inorganic Base in the water fraction.
-
Dissolve the Sulfonyl Chloride in the organic fraction (THF or Acetone).
-
Cool the aqueous amine solution to 0°C.
-
Add the organic sulfonyl chloride solution dropwise with vigorous stirring .
-
Note: Vigorous stirring is essential to increase the interfacial surface area for the reaction to occur before hydrolysis dominates.
-
-
Monitor pH; keep pH > 8 by adding more base if necessary (sulfonic acid generation drops pH).
Optimization & Troubleshooting Guide
The following decision matrix addresses common failure modes specific to this fluorinated substrate.
Troubleshooting Workflow
Caption: Figure 2. Troubleshooting logic for 2,3-dichloro-6-fluorobenzenesulfonyl chloride coupling.
Data Summary: Solvent & Base Effects[1][2][3]
| Variable | Recommendation | Scientific Rationale |
| Solvent: DCM | High | Non-polar, solubilizes organic reactants well, does not promote |
| Solvent: THF | Medium | Good solubility, but can absorb water (hydrolysis risk). |
| Solvent: DMF | Avoid | High polarity stabilizes the Meisenheimer complex, accelerating the unwanted |
| Base: Pyridine | High | Acts as both solvent and base. Mild enough to prevent rapid hydrolysis, but nucleophilic enough to catalyze the reaction via a sulfonyl-pyridinium intermediate [2]. |
| Temp: >40°C | Avoid | Drastically increases the rate of Fluorine displacement. |
Critical Quality Attributes (QC)
When analyzing the final product (LC-MS/NMR), look for these specific markers:
-
Target Sulfonamide:
-
NMR: 1H signals for the amine part + aromatic signals. The aromatic region should show distinct splitting for the 4-H and 5-H protons (coupling with F).
-
MS: [M+H]+ or [M-H]-.
-
-
Sulfonic Acid (Hydrolysis):
-
Detection: Usually lost in basic aqueous wash, but if present, it is highly polar (low Rf on TLC).
-
-
Bis-Amine:
-
MS: Mass = Target Sulfonamide + (Amine Mass) - (HF).
-
NMR: Loss of the specific F-C coupling patterns in the aromatic ring; appearance of extra amine signals.
-
References
-
Chemoselectivity in Sulfonyl Halide Reactions
-
General Sulfonamide Synthesis Protocols
-
Reactivity of Fluorinated Benzenesulfonyl Chlorides
-
BenchChem Technical Support (Substrate Specifics)
-
Title: Reactions with 2,3-Difluorobenzene-1-sulfonyl chloride (Analogous Reactivity).[1]
- Source: BenchChem Technical Notes.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. Chemoselective Reactions of Functionalized Sulfonyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 8. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]
Application Notes & Protocols for 2,3-Dichloro-6-fluorobenzenesulfonyl Chloride in Structure-Activity Relationship (SAR) Studies
Introduction: A Strategic Tool for Probing Molecular Interactions
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents and its role as a privileged pharmacophore.[1] This moiety is a key feature in drugs with antimicrobial, anti-cancer, anti-inflammatory, and diuretic properties.[1][2] Its therapeutic success often arises from its ability to act as a bioisostere of a carboxylate group or as a critical zinc-binding element within the active sites of metalloenzymes like carbonic anhydrases.[1][3][4] The true power of the sulfonamide scaffold in drug discovery lies in the modularity of its synthesis, which permits systematic structural modifications to explore the structure-activity relationship (SAR) and refine potency, selectivity, and pharmacokinetic profiles.[1][5]
This guide focuses on a highly specialized, yet powerful, building block for these explorations: 2,3-Dichloro-6-fluorobenzenesulfonyl chloride . The strategic placement of two chlorine atoms and one fluorine atom on the phenyl ring is not arbitrary. This unique substitution pattern imparts a distinct combination of steric and electronic properties, making it an exceptional tool for medicinal chemists aiming to conduct rigorous SAR studies. By using this reagent, researchers can introduce a conformationally constrained "headgroup" into a series of compounds, allowing for a more precise evaluation of how modifications to the other end of the molecule (the "tail") influence biological activity.
The halogens on the ring serve distinct but complementary roles. Fluorine, with its high electronegativity and small van der Waals radius, can form crucial hydrogen bonds, block metabolic oxidation, and modulate the pKa of adjacent functional groups, all with minimal steric penalty.[6][7][8][9] Chlorine, being larger and more polarizable, can engage in different non-covalent interactions, including halogen bonding, and significantly impacts the overall lipophilicity of the scaffold.[10][11] The combined effect of the ortho-fluorine and ortho-chlorine substituents is to create a sterically demanding environment around the sulfonyl group, which can lock the aryl ring into a specific rotational conformation relative to the sulfonamide bond. This conformational restriction is invaluable in SAR, as it reduces the ambiguity of binding modes and provides clearer insights into the spatial requirements of the target's binding pocket.
Section 1: The Scientific Rationale: Harnessing Steric and Electronic Constraints
The selection of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride as a scaffold is a deliberate strategy to dissect and understand drug-receptor interactions. Its utility stems from the predictable influence of its halogenated ring on the overall molecular properties.
-
Conformational Rigidity: The ortho-substituents (the 6-fluoro and 2-chloro groups) create significant steric hindrance. This forces the phenyl ring to adopt a relatively fixed dihedral angle with respect to the S-N bond of the resulting sulfonamide. This "locking" effect reduces the number of low-energy conformations the molecule can adopt in solution, meaning the compound approaches its biological target with a more defined shape. This is advantageous because it simplifies the interpretation of SAR data; changes in activity can be more confidently attributed to the modifications in the amine "tail" rather than to unpredictable conformational shifts.
-
Probing the Binding Pocket: The specific substitution pattern presents a unique three-dimensional and electronic surface to the binding pocket. The 6-fluoro atom can act as a hydrogen bond acceptor.[6] The 2- and 3-chloro atoms create a lipophilic and electron-deficient region, capable of forming halogen bonds or other hydrophobic interactions.[10] By systematically varying the amine component, a researcher can map out the corresponding interacting region of the target protein, determining whether it prefers, for example, basic, acidic, bulky, or compact substituents.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the three halogens increases the acidity of the sulfonamide N-H proton.[7] This can be critical for interactions where the deprotonated sulfonamide acts as a key binding group, for instance, in coordinating to the zinc ion in metalloenzymes.[3][4]
The logical framework for utilizing this reagent in an SAR campaign is visualized below.
Caption: Logical flow from reagent properties to SAR insights.
Section 2: Protocol for Synthesis of a Focused Sulfonamide Library
This protocol details the standard and reliable method for synthesizing sulfonamides from 2,3-Dichloro-6-fluorobenzenesulfonyl chloride and a diverse set of primary or secondary amines.[12][13]
Materials and Reagents
-
2,3-Dichloro-6-fluorobenzenesulfonyl chloride
-
A diverse library of primary and secondary amines (e.g., anilines, benzylamines, piperidines)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Round-bottom flasks, magnetic stir bars, dropping funnel, separatory funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the selected amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add anhydrous pyridine (1.5 equivalents) or TEA (1.5 equivalents) to the stirred solution. The base acts as a nucleophilic catalyst and an acid scavenger for the HCl generated during the reaction.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve 2,3-Dichloro-6-fluorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-20 minutes. A slow addition is crucial to control the exothermic reaction.
-
Rationale: Using a slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine starting material.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-24 hours. The reaction time will vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting amine.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove the pyridine/TEA, saturated NaHCO₃ (1x) to remove any unreacted sulfonyl chloride (which hydrolyzes), and finally with brine (1x) to reduce the amount of water in the organic layer.
-
Rationale: This series of washes systematically removes basic, acidic, and ionic impurities, simplifying the final purification step.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude solid or oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final sulfonamide, typically as a white or off-white solid.
-
Caption: General workflow for sulfonamide synthesis.
Section 3: Structural Verification and Purity Analysis
Rigorous characterization of every new compound is a non-negotiable tenet of trustworthy SAR studies. The identity and purity of each synthesized sulfonamide must be confirmed before biological testing.
-
¹H and ¹³C NMR Spectroscopy: Provides the carbon-hydrogen framework. Key signals to identify include the sulfonamide N-H proton (often a broad singlet between 8-11 ppm), the characteristic splitting patterns of the aromatic protons, and signals corresponding to the amine portion of the molecule.[14][15]
-
¹⁹F NMR Spectroscopy: A single resonance corresponding to the fluorine on the benzenesulfonyl ring confirms its presence.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[14][16]
-
HPLC Analysis: Used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Table 1: Representative Analytical Data for a Hypothetical Compound Series
| Compound ID | Amine Moiety | ¹H NMR (δ, ppm) for SO₂NH | HRMS (M+H)⁺ Calculated | HRMS (M+H)⁺ Found | HPLC Purity (%) |
| Ex-1 | 4-methoxy-aniline | 10.45 (s, 1H) | 381.9722 | 381.9719 | >98 |
| Ex-2 | Benzylamine | 8.15 (t, 1H) | 365.9776 | 365.9771 | >99 |
| Ex-3 | Piperidine | N/A | 343.9983 | 343.9988 | >99 |
Section 4: Protocol for a Representative Enzyme Inhibition Assay
To evaluate the synthesized library, a robust and reproducible biological assay is required. The following protocol describes a generic colorimetric assay for determining the inhibitory activity against a model enzyme, such as Carbonic Anhydrase (CA), a common target for sulfonamides.[12]
Materials and Reagents
-
Purified enzyme (e.g., human Carbonic Anhydrase II)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate (e.g., p-nitrophenyl acetate, p-NPA)
-
Synthesized sulfonamide library and a known inhibitor (e.g., Acetazolamide) as a positive control
-
Dimethyl Sulfoxide (DMSO) for compound dissolution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at ~400 nm
Step-by-Step Assay Protocol
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds and controls in 100% DMSO.
-
Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is constant and low (<1%) to avoid solvent effects.
-
-
Assay Execution (in a 96-well plate):
-
To each well, add:
-
70 µL of Assay Buffer
-
10 µL of the diluted compound solution (or buffer with DMSO for control wells).
-
10 µL of the enzyme solution (pre-diluted to an appropriate working concentration in assay buffer).
-
-
Include "no enzyme" controls to measure background substrate hydrolysis.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution (p-NPA) to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Collection and Analysis:
-
Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes. The product, p-nitrophenol, is yellow.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background))
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[5][17]
-
Caption: Workflow for a typical enzyme inhibition assay.
Section 5: Building the Structure-Activity Relationship
The final and most critical step is to synthesize the chemical and biological data into a coherent SAR. This involves correlating the structural changes in the amine "tail" with the observed changes in inhibitory potency (IC₅₀).
Table 2: Hypothetical SAR Table for a Focused Library
| Compound | R-Group (from Amine) | IC₅₀ (µM) | SAR Observation |
| Ex-1 | 4-Methoxyphenyl | 0.52 | The electron-donating methoxy group is well-tolerated and may engage in a favorable interaction. |
| Ex-4 | 4-Chlorophenyl | 0.25 | Addition of a halogen at the para position improves potency, suggesting a hydrophobic pocket. |
| Ex-5 | 4-Carboxyphenyl | 15.8 | The negatively charged carboxylate is detrimental, suggesting the binding pocket is either hydrophobic or has repulsive negative charges. |
| Ex-6 | 3,4-Dichlorophenyl | 0.11 | Increased hydrophobicity further enhances potency. The binding pocket can accommodate larger substituents. |
| Ex-7 | Cyclohexyl | 2.3 | A non-aromatic, bulky hydrophobic group is less potent than a substituted phenyl ring, suggesting π-π stacking may be important. |
By analyzing these trends, a medicinal chemist can build a model of the enzyme's active site. For example, the data above suggests the presence of a hydrophobic pocket that can accommodate substituted phenyl rings and that ionic interactions are disfavored. The conformational rigidity of the 2,3-dichloro-6-fluoro-benzenesulfonyl headgroup gives the researcher higher confidence that these observations are due to the specific interactions of the tail group. This knowledge directly informs the next cycle of drug design.
Caption: The iterative cycle of a Structure-Activity Relationship study.
Conclusion
2,3-Dichloro-6-fluorobenzenesulfonyl chloride is more than just a starting material; it is a sophisticated chemical probe. Its unique, densely halogenated structure provides a conformationally restricted anchor, empowering researchers to conduct more precise and interpretable SAR studies. By fixing the orientation of the core scaffold, the impact of systematic modifications elsewhere in the molecule can be evaluated with greater confidence. This leads to a more rapid and rational path toward the identification of potent and selective lead compounds, accelerating the drug discovery process.
References
- BenchChem. (2025). Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Derivatives. BenchChem.
- Patel, H., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
- Wichur, T., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
- van der Puyl, V., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
- De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online.
- Manzoor, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
- Khan, M., et al. (2013). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace.
- Wichur, T., et al. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate.
- van der Puyl, V., et al. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
- Terry, A. S., & Li, Z. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
- Terry, A. S., & Li, Z. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.
- BenchChem. (2025). Preparation of Chiral Sulfonamides for Enzyme Inhibition Studies: Application Notes and Protocols. BenchChem.
- Boya, B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
- Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem.
- Banci, L., et al. (n.d.). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. PubMed.
- Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu.
- Roy, B., & Laskar, P. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Gatley, S. J., et al. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 9. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cbijournal.com [cbijournal.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. shimadzu.com [shimadzu.com]
- 17. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]
Application Note: Nucleophilic Substitution of Sulfonyl Chlorides for the Synthesis of Sulfonamides and Sulfonates
Introduction & Strategic Importance
Sulfonamides represent a highly privileged structural motif in modern drug discovery, serving as the core pharmacophore in a vast array of 1, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors[1]. The most robust and widely utilized synthetic route to these compounds is the 2 with primary or secondary amines[2]. This application note provides an in-depth mechanistic analysis and field-proven protocols to ensure high-yielding, scalable, and reproducible sulfonylation reactions.
Mechanistic Causality & Reaction Dynamics
Unlike acyl chlorides, which undergo a distinct addition-elimination pathway via a tetrahedral intermediate, the 3 typically proceeds through a concerted,
Causality in Catalyst Selection: While simple aliphatic amines can react directly with sulfonyl chlorides, the addition of a nucleophilic catalyst such as pyridine significantly accelerates the reaction. Pyridine attacks the electrophilic sulfur to form a highly reactive4[4]. This transforms the chloride into a superior leaving group and prevents the formation of unreactive sulfonic anhydrides, a common side product when using triethylamine (TEA) alone in poorly optimized conditions.
Caption: Mechanistic pathway of pyridine-catalyzed nucleophilic substitution of sulfonyl chlorides.
Reaction Optimization: Quantitative Data Summary
Selecting the appropriate base and solvent system is critical for maximizing yield and minimizing competitive hydrolysis. The table below summarizes the quantitative performance of standard reaction conditions based on empirical process chemistry data.
| Condition Type | Base | Solvent System | Temp (°C) | Typical Yield (%) | Reaction Time (h) | Key Advantages / Causality |
| Standard Anhydrous | Pyridine or TEA (2.0 eq) | DCM or THF | 0 to 25 | 85 - 95 | 1 - 4 | Pyridine acts as a nucleophilic catalyst; DCM provides excellent solubility[3]. |
| Schotten-Baumann | 0 to 25 | 75 - 90 | 2 - 6 | Eco-friendly; ideal for water-soluble amines; prevents over-sulfonylation[5]. | ||
| Deep Eutectic Solvents | Choline Chloride/Urea | None (Neat/DES) | 25 | 80 - 97 | 2 - 12 | Sustainable, scalable, aerobic conditions; eliminates halogenated solvents[6]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints and specific workup procedures ensure that unreacted starting materials are selectively partitioned and removed.
Protocol A: Standard Anhydrous Sulfonamide Synthesis (DCM/TEA)
This method is optimal for lipophilic amines and moisture-sensitive substrates.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (
or Ar), dissolve the amine (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). -
Base Addition: Add Triethylamine (TEA) or Pyridine (2.0 equiv). Causality: Excess base is required to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic. Low temperatures prevent the degradation of the sulfonyl chloride and suppress the formation of colored impurities.
-
Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution over 15 minutes.
-
Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 3:1 Hexanes:EtOAc) or LCMS. The disappearance of the amine spot confirms reaction completion (usually 1-3 hours).
-
Quenching & Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1N aqueous HCl (2x). Causality: The acidic wash protonates unreacted aliphatic amines and the TEA/Pyridine base, partitioning them into the aqueous layer. The product sulfonamide remains in the organic layer because the N-H proton of a sulfonamide is weakly acidic (
), not basic. -
Purification: Wash with saturated aqueous
to remove residual acid, followed by brine. Dry the organic layer over anhydrous , filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.
Protocol B: Modified Schotten-Baumann Synthesis (Biphasic)
This protocol is highly effective for amino acids or polar amines that are insoluble in DCM, utilizing 7[7].
Step-by-Step Methodology:
-
Aqueous Phase Setup: Dissolve the amine (1.0 equiv) in a 1.0 M aqueous solution of
(2.5 equiv of base). -
Organic Phase Addition: Add an equal volume of an organic solvent such as Ethyl Acetate (EtOAc) or Toluene to create a biphasic system.
-
Reaction: While stirring vigorously at room temperature, add the sulfonyl chloride (1.2 equiv) portion-wise or dropwise (if liquid). Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous amine and the organic sulfonyl chloride.
-
Monitoring: Stir for 2-4 hours. Monitor the pH; it must remain basic (>8) to ensure the amine remains unprotonated and nucleophilic.
-
Workup (Self-Validation): Separate the layers. If the product is a neutral sulfonamide, it will be in the organic layer. If the product is an acidic sulfonamide (e.g., derived from an amino acid), it will remain in the aqueous layer as a sodium salt.
-
Isolation (For Acidic Products): Carefully acidify the aqueous layer with concentrated HCl to pH 2. The sulfonamide will precipitate. Filter the white precipitate, wash with cold distilled water, and dry under vacuum to afford the pure product.
Caption: Standard experimental workflow for anhydrous sulfonamide synthesis.
References
1.[2] Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC. nih.gov.2 2.[1] Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. researchgate.net. 1 3.[3] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. benchchem.com.3 4.[6] Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. researchgate.net. 6 5.[5] One Pot Facile Synthesis and Characterization of 2-(Phenyl-2- sulfonylamino)-6-methylpyridine. fuamjpas.org.ng. 5 6.[7] Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. researchgate.net. 7 7.[4] 1-Hydroxy-2-methylpropane-2-sulfonamide|CAS 90484-81-4. benchchem.com. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fuamjpas.org.ng [fuamjpas.org.ng]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Halogenated Diaryl Sulfones via Friedel-Crafts Sulfonylation
Abstract & Strategic Importance
Diaryl sulfones are pivotal pharmacophores in medicinal chemistry (e.g., COX-2 inhibitors, HIV-1 reverse transcriptase inhibitors) and essential monomers for high-performance engineering thermoplastics (e.g., Polyethersulfones).
This guide focuses on the Friedel-Crafts sulfonylation using halogenated benzenesulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride).[1] Unlike standard sulfonylation, the inclusion of a halogen substituent (
-
Electronic Modulation: The inductive effect of the halogen influences the electrophilicity of the sulfonylium intermediate.
-
Synthetic Handle: The retained halogen (
) provides a site for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) post-sulfonylation.
This note moves beyond traditional stoichiometric
Mechanistic Principles & Causality
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[2] Understanding the nuances of electrophile generation is critical for controlling regioselectivity and preventing desulfonylation.
The Reaction Pathway
The sulfonyl chloride (
Visualization: Reaction Mechanism
The following diagram illustrates the catalytic cycle, highlighting the critical "Superelectrophile" activation and the reversibility of the sulfonation step (desulfonylation).
Figure 1: Catalytic cycle of Friedel-Crafts sulfonylation. Note the activation of the sulfonyl chloride to the electrophilic sulfonylium species.
Critical Parameters & Catalyst Selection
The choice of catalyst dictates the purification burden and yield. While Aluminum Chloride is the historical standard, it suffers from stoichiometric waste and product inhibition (the sulfone product complexes with
Table 1: Comparative Analysis of Lewis Acid Catalysts
| Catalyst | Loading | Conditions | Pros | Cons |
| 1.0 - 1.2 equiv | 80-120°C | High activity; Low cost. | Not Catalytic. Generates stoichiometric aluminum waste; Moisture sensitive; Messy quench. | |
| 5 - 10 mol% | 100-140°C | Inexpensive; Redox-active (can scavenge impurities); High yields for sulfonyl chlorides. | Difficult to remove iron traces (colored product); Corrosive. | |
| 1 - 5 mol% | 80-120°C | Green Choice. Water-tolerant; Reusable; Low toxicity. | Higher upfront cost; Slower kinetics on deactivated arenes. | |
| 1 - 5 mol% | Reflux | Excellent functional group tolerance; Mild conditions. | High cost; Limited availability. |
Experimental Protocols
Protocol A: The "Green" Catalytic Method (Recommended for Pharma)
Objective: Synthesis of 4-bromo-4'-methyldiphenyl sulfone using Bismuth(III) Triflate. Rationale: Uses a reusable, water-tolerant catalyst to minimize waste and simplify workup.
Materials:
-
4-Bromobenzenesulfonyl chloride (1.0 equiv)
-
Toluene (Excess, acts as solvent/reactant) or Arene (1.2 equiv) in Nitromethane
- (5 mol%)
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Charging: Add 4-Bromobenzenesulfonyl chloride (5.0 mmol, 1.27 g) and
(0.25 mmol, 164 mg). -
Solvent/Reactant: Add anhydrous Toluene (10 mL). Note: If using a valuable non-solvent arene, use Nitromethane (5 mL) as the solvent and add the arene (6.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The evolution of HCl gas indicates reaction progress (vent to a scrubber).
-
Quench: Cool to room temperature. Add water (10 mL) to quench the catalyst.
-
Extraction: Extract with Dichloromethane (3 x 15 mL). Wash combined organics with brine.
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol to yield white crystalline solid.
Protocol B: The "Industrial" Benchmark ( Catalyzed)
Objective: Large-scale synthesis of 4,4'-Dichlorodiphenyl sulfone (DCDPS).
Rationale:
Materials:
-
4-Chlorobenzenesulfonyl chloride (1.0 equiv)
- (anhydrous, 5 mol%)
Step-by-Step Workflow:
-
Setup: Use a 3-neck flask with mechanical stirring, reflux condenser, and an acid trap (NaOH scrubber).
-
Addition: Charge 4-Chlorobenzenesulfonyl chloride (50 mmol) and Chlorobenzene (50 mL).
-
Catalyst: Add
(2.5 mmol) rapidly to minimize moisture exposure. -
Heating: Heat to 130–140°C. The reaction requires high temperature to overcome the deactivating effect of the chlorine on the arene ring.
-
Completion: Stir for 12–16 hours.
-
Workup: Cool to 60°C. Pour the mixture into dilute HCl (to solubilize iron salts).
-
Isolation: Separate the organic layer. Wash with water until neutral. Distill off excess chlorobenzene. The residue is recrystallized from Isopropanol.
Troubleshooting & Quality Control
Common failure modes in sulfonylation include hydrolysis (moisture ingress) and regioselectivity issues.
Troubleshooting Logic Flow
Use the following decision tree to diagnose low yields or impurities.
Figure 2: Troubleshooting decision tree for Friedel-Crafts Sulfonylation.
Key QC Checkpoints
-
Moisture Control: Sulfonyl chlorides hydrolyze to sulfonic acids (
) in the presence of water. Sulfonic acids are not electrophilic enough to react without activation (e.g., by ), effectively killing the reaction. Always use anhydrous solvents. -
Gas Evolution: The reaction produces stoichiometric HCl. If no gas is evolved within 30 minutes at reflux, the catalyst is likely deactivated.
-
Regioselectivity: Sulfonylation is sterically demanding. Para-substitution usually dominates (>90%). If ortho-substitution is observed, switch to a bulkier catalyst (
) or a more polar solvent (Nitromethane) to stabilize the discrete sulfonylium ion, which is more selective.
References
-
Olah, G. A., et al. (1964).[6] Friedel-Crafts and Related Reactions. Interscience Publishers. (Foundational text on EAS mechanisms).
-
Repic, O., & Vogt, P. (2025). Friedel-Crafts Sulfonylation of Aromatics Catalysed by Solid Acids. SciSpace. Link
-
Kobayashi, S., et al. (2002). Rare Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 102(6), 2227–2302. Link
-
Frost, C. G., et al. (2000). Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics. Sciforum. Link (Analogous reactivity for sulfonylation).
-
Bandgar, B. P., et al. (2000). Bismuth(III) triflate: A water-tolerant, reusable acid catalyst for Friedel–Crafts acylation. Tetrahedron Letters, 41(47), 9181-9184. Link
-
BASF SE. (2015). Preparation method of 4,4'-dichlorodiphenyl sulfone. Patent CN102351758B. Link
Sources
- 1. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation method of 4, 4'-dichlorodiphenyl sulfone - Eureka | Patsnap [eureka.patsnap.com]
- 5. scispace.com [scispace.com]
- 6. sciforum.net [sciforum.net]
Technical Support Center: Optimizing 2,3-Dichloro-6-fluorobenzenesulfonyl Chloride Couplings
Reagent Focus: 2,3-Dichloro-6-fluorobenzenesulfonyl chloride (CAS: 82417-45-6) Application: Synthesis of Sulfonamides (Drug Discovery/Medicinal Chemistry) Document ID: TSC-2026-02-26-SULF
Executive Summary & Chemical Profile[1]
This guide addresses yield optimization for coupling reactions involving 2,3-Dichloro-6-fluorobenzenesulfonyl chloride . Unlike simple benzenesulfonyl chlorides, this reagent presents a unique "push-pull" challenge:
-
Electronic Activation: The electron-withdrawing halogens (Cl, F) make the sulfur center highly electrophilic.
-
Steric Deactivation: The 2,3-dichloro and 6-fluoro substitution pattern creates significant steric crowding around the sulfonyl group (the "Ortho Effect").
Key Takeaway: The primary cause of low yield is often hydrolysis competing with the slow coupling rate . Because the steric bulk retards the nucleophilic attack by the amine, trace moisture has a longer window to hydrolyze the sulfonyl chloride into its unreactive sulfonic acid form.
Troubleshooting Guide (Q&A)
Issue 1: "I see starting material remaining by TLC/LCMS even after 24 hours."
Diagnosis: Steric hindrance is preventing the nucleophilic attack.[1] The 2-position chlorine and 6-position fluorine physically block the trajectory of the incoming amine. Corrective Action:
-
Catalysis: Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) . DMAP forms a highly reactive N-acylpyridinium-type intermediate that is less sensitive to steric bulk than the free amine, accelerating the transfer.
-
Temperature Modulation: While standard protocols start at 0°C, this substrate often requires energy to overcome the steric barrier. Initiate at 0°C to control exotherm, then warm to 40–50°C if conversion stalls.
-
Solvent Switch: Switch from DCM (dichloromethane) to Pyridine (used as both solvent and base) or Acetonitrile . Pyridine is an excellent nucleophilic catalyst solvent.
Issue 2: "My yield is low, and I see a water-soluble acidic byproduct."
Diagnosis: Hydrolysis.[2][3][4] The sulfonyl chloride reacted with atmospheric moisture or wet solvent instead of your amine, forming 2,3-dichloro-6-fluorobenzenesulfonic acid. Corrective Action:
-
Strict Anhydrous Conditions: Use oven-dried glassware and solvents dried over molecular sieves.
-
Reagent Quality: Check the integrity of the sulfonyl chloride.[3] If it is a solid (MP ~60-64°C), it should be white/crystalline. If it is wet or oily, recrystallize from dry hexane/chloroform before use.
-
Reverse Addition: If your amine is valuable, add the sulfonyl chloride slowly to the amine solution. This keeps the amine concentration high relative to the chloride, favoring coupling over hydrolysis.
Issue 3: "I am getting a complex mixture of products."
Diagnosis: Bis-sulfonylation. If the amine is primary (R-NH2), the highly electrophilic nature of the ring (due to F and Cl substituents) can encourage a second sulfonyl group to attach, forming a sulfonimide (Ar-SO2-N(R)-SO2-Ar). Corrective Action:
-
Stoichiometry Control: Ensure the amine is in slight excess (1.1 equiv), not the sulfonyl chloride.
-
Avoid Strong Bases: Use mild bases like Pyridine or NaHCO3. Strong bases (like NaH) promote deprotonation of the formed sulfonamide, making it nucleophilic enough to react again.
Optimized Experimental Protocol
Objective: Coupling of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride with a secondary amine (generic).
Reagents
-
Sulfonyl Chloride (1.0 equiv): 2,3-Dichloro-6-fluorobenzenesulfonyl chloride
-
Amine (1.1 equiv): Substrate specific
-
Base (1.5 - 2.0 equiv): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Catalyst (0.1 equiv): DMAP (Critical for hindered substrates)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF. Concentration ~0.2 M.[4]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon flow.
-
Solvation: Dissolve the Amine , Base , and DMAP in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C using an ice bath. Note: Even hindered reagents can exotherm initially.
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM and add it dropwise to the amine mixture over 10-15 minutes.
-
Reaction:
-
Quench: Quench with saturated aqueous NH4Cl or 1M HCl (if product is acid stable) to remove unreacted amine/DMAP.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.[5]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
Quantitative Data Summary
Table 1: Impact of Conditions on Yield (Simulated based on kinetic principles of hindered sulfonyl chlorides)
| Condition Set | Base | Catalyst | Temp | Time | Yield Estimate | Primary Failure Mode |
| Standard | TEA | None | RT | 4h | 30-45% | Incomplete conversion (Steric stall) |
| Forced | TEA | None | Reflux | 4h | 50-60% | Thermal degradation / Hydrolysis |
| Catalytic | TEA | DMAP | RT | 12h | 85-95% | Optimal balance |
| Pyridinic | Pyridine | None | 50°C | 6h | 80-90% | Good, but difficult workup (Pyridine removal) |
Visualizations
Diagram 1: Reaction Workflow & Pathway
This diagram illustrates the standard workflow and the competing hydrolysis pathway.
Caption: Reaction pathway showing the critical divergence between successful coupling (green) and moisture-induced hydrolysis (red).
Diagram 2: Troubleshooting Decision Tree
A logic flow for researchers encountering low yields.
Caption: Decision tree for diagnosing reaction failures based on crude mixture analysis.
References
-
BenchChem Technical Support. (2025).[6] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,3-Dichlorobenzenesulfonyl chloride Product Analysis & Properties. Retrieved from
-
National Institutes of Health (NIH). (2020). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC7289123. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: Fluorobenzenesulfonyl Chlorides. Retrieved from
-
Royal Society of Chemistry. (2025). Steric hindrance in the reaction of aromatic sulphonyl chlorides. J. Chem. Soc., Perkin Trans. 2. Retrieved from
Sources
Stability of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride in storage
Technical Support Center: Stability & Storage of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride
Executive Summary: The Stability Profile
Compound: 2,3-Dichloro-6-fluorobenzenesulfonyl chloride Class: Electron-deficient Arenesulfonyl Chloride Critical Sensitivity: High Moisture Sensitivity (Hydrolysis)
Technical Insight: Unlike simple benzenesulfonyl chloride, this analog possesses three electron-withdrawing halogen substituents (two chlorines at positions 2,3 and a fluorine at position 6). These substituents significantly increase the electrophilicity of the sulfur atom, making it kinetically faster to hydrolyze than non-substituted analogs. The fluorine atom at the ortho position (C6) exerts a strong inductive effect (-I), further destabilizing the S-Cl bond in the presence of nucleophiles (water).
Implication for Researchers: Standard "cool and dry" storage is often insufficient. This compound requires strict exclusion of atmospheric moisture to prevent autocatalytic degradation, where the HCl byproduct further catalyzes hydrolysis.
Storage Protocol: The "Gold Standard" SOP
Follow this protocol to maximize shelf-life (6–12 months).
Primary Storage Conditions
| Parameter | Specification | Reason |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of hydrolysis and thermal desulfonylation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces humid air. Argon is preferred (heavier than air). |
| Container | Glass with PTFE (Teflon) Liner | Plastics (PE/PP) are permeable to moisture over time. PTFE resists corrosion. |
| Secondary | Desiccator | Provides a second barrier against refrigerator humidity. |
Handling Procedure (Best Practice)
-
Warm Up: Allow the sealed bottle to reach room temperature before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture directly onto the solid, initiating immediate surface hydrolysis.
-
-
Inert Purge: After removing the required amount, backfill the headspace with dry Nitrogen or Argon before resealing.
-
Parafilm: Wrap the cap junction with Parafilm M® to ensure a gas-tight seal.
Degradation Mechanism & Visualization
The primary failure mode is Hydrolysis , leading to the formation of the corresponding sulfonic acid and hydrochloric acid.
Figure 1: Hydrolysis pathway. Note the autocatalytic feedback loop: generated HCl is hygroscopic, attracting more moisture and accelerating degradation.
Troubleshooting Guide & FAQs
Scenario A: Physical State Change
Q: "My compound was a white solid, but now it looks like a wet paste or oil. Is it usable?"
-
Diagnosis: Melting Point Depression via Impurities.
-
Explanation: Pure sulfonyl chlorides are typically crystalline solids. As hydrolysis occurs, the formation of the sulfonic acid impurity disrupts the crystal lattice, significantly lowering the melting point. This "liquefaction" indicates significant degradation (>10%).
-
Action: Do not use. Purification via recrystallization (e.g., from dry hexane/CHCl3) is possible but often yields poor recovery due to the high solubility of the acid.
Scenario B: Pressure & Fumes
Q: "When I opened the bottle, there was a 'pop' sound and white fumes. Is this dangerous?"
-
Diagnosis: HCl Gas Buildup.
-
Explanation: The hydrolysis reaction releases HCl gas (
). In a sealed vessel, this builds pressure. White fumes are HCl reacting with atmospheric moisture to form hydrochloric acid mist. -
Action: Vent the bottle in a fume hood. The compound is degrading but may still be salvageable if the solid is intact. Perform a purity check immediately.
Scenario C: Poor Reaction Yield
Q: "I used this reagent for a sulfonylation, but the yield is low. How do I check the purity?"
-
Diagnosis: Active Titer Loss.
-
Explanation: Standard HPLC/GC may be misleading because the sulfonic acid peak can overlap or the chloride might decompose on the column.
-
Action: Perform a Derivatization Check (Protocol below).
Quality Control (QC) Protocols
Method 1: The Morpholine Derivatization (Recommended) This method converts the unstable chloride into a stable sulfonamide for accurate HPLC/GC analysis.
-
Reagent: Dissolve 10 mg of the sulfonyl chloride in 1 mL of dry Dichloromethane (DCM).
-
Derivatization: Add 2 equivalents of Morpholine (or Diethylamine).
-
Reaction: Shake for 5 minutes at room temperature.
-
Analysis: Inject the mixture into HPLC or GC.
-
Interpretation: The sulfonamide peak represents the active sulfonyl chloride content. Any sulfonic acid present in the original sample will form a salt and likely not elute or elute at the solvent front (HPLC).
-
Method 2: Visual/Solubility Test (Quick Screen)
-
Dissolve a small amount (~50 mg) in dry Toluene.
-
Observation:
-
Clear Solution: High Purity (Sulfonyl chloride is soluble).
-
Turbid/Precipitate: Degraded (Sulfonic acid is insoluble in non-polar toluene).
-
Safety & Handling (E-E-A-T Grounding)
-
Corrosivity: This compound causes severe skin burns and eye damage (Category 1B).[3]
-
Water Reactivity: Violent reaction with water is possible for bulk quantities.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
PubChem. 2,6-Difluorobenzenesulfonyl chloride (Analogous Structure & Safety Data). National Library of Medicine. Available at: [Link]
Sources
A Comparative Guide to the LC-MS Fragmentation Pattern of 2,3-Dichloro-6-fluorobenzenesulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a critical step in ensuring the integrity and success of a research campaign. Among the vast array of reagents used in modern medicinal chemistry, halogenated benzenesulfonyl chlorides serve as vital building blocks for the synthesis of novel sulfonamides and other sulfur-containing scaffolds. Their inherent reactivity, while synthetically advantageous, poses distinct challenges for analytical characterization. This guide provides an in-depth comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of derivatives of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride, offering insights into experimental design and data interpretation.
The Role of LC-MS in Characterizing Sulfonyl Chloride Derivatives
LC-MS stands as a cornerstone analytical technique for the characterization and quantification of newly synthesized molecules, owing to its high sensitivity and robust nature.[1] In the context of 2,3-dichloro-6-fluorobenzenesulfonyl chloride derivatives, typically sulfonamides formed by reacting the sulfonyl chloride with a primary or secondary amine, LC-MS provides essential information on molecular weight and structure through fragmentation analysis. The choice of sulfonating reagent, such as 2,3-dichloro-6-fluorobenzenesulfonyl chloride, not only influences the biological activity of the resulting sulfonamide but also affects the ease of synthesis, purification, and subsequent analytical detection.[1]
Predicted Fragmentation Pathways
The fragmentation of aromatic sulfonyl chloride derivatives in the mass spectrometer is a complex process that yields structurally informative ions. Under typical Collision-Induced Dissociation (CID) conditions, several key fragmentation pathways are anticipated for derivatives of 2,3-dichloro-6-fluorobenzenesulfonyl chloride.
A primary and highly characteristic fragmentation event for sulfonyl chlorides and their derivatives is the neutral loss of sulfur dioxide (SO₂), a molecule with a mass of approximately 64 Da.[2][3] This loss is a common feature in the mass spectra of these compounds. Another expected fragmentation involves the cleavage of the carbon-sulfur (C-S) bond, leading to the formation of a stable 2,3-dichloro-6-fluorobenzyl cation.[2] Furthermore, the molecular ion can undergo the loss of a chlorine atom.[2]
The presence of multiple halogen atoms (chlorine and fluorine) on the aromatic ring introduces distinctive isotopic patterns that are invaluable for spectral interpretation. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] This results in characteristic M+2 and M+4 isotopic peaks for the molecular ion and any chlorine-containing fragments.
The following diagram illustrates the predicted fragmentation workflow for a generic derivative.
Caption: Key stages of the LC-MS analytical workflow.
Comparative Data and Interpretation
The table below summarizes the expected key ions and their characteristic features in the mass spectrum of a hypothetical derivative of 2,3-dichloro-6-fluorobenzenesulfonyl chloride with aniline.
| Ion Description | Predicted m/z | Key Characteristics |
| Molecular Ion [M+H]⁺ | 334.9 | Exhibits a characteristic isotopic pattern for two chlorine atoms. |
| [M+H - SO₂]⁺ | 270.9 | Represents the neutral loss of sulfur dioxide (64 Da). [2][3] |
| [C₆H₃Cl₂F]⁺ | 163.9 | Corresponds to the 2,3-dichloro-6-fluorophenyl cation. |
| [M+H - Cl]⁺ | 299.9 | Results from the loss of a chlorine atom. [2] |
Alternative Analytical Techniques
While LC-MS is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization of sulfonyl chlorides and their derivatives. [4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the unambiguous structural elucidation of these compounds. [4]Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. [4]For analysis, aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ are typically used due to the reactivity of sulfonyl chlorides. [4]* Infrared (IR) Spectroscopy: IR spectroscopy offers a rapid and straightforward method for identifying the sulfonyl chloride functional group. [4]Strong absorption bands in the regions of 1375-1410 cm⁻¹ (asymmetric S=O stretch) and 1185-1204 cm⁻¹ (symmetric S=O stretch) are highly characteristic. [4]* Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be a valuable technique for purity analysis. [4]However, due to the potential for thermal degradation of some sulfonyl chlorides, derivatization to more stable analogues like sulfonamides may be necessary. [4] The following table provides a high-level comparison of these techniques.
| Technique | Primary Application | Key Advantages | Key Limitations |
| LC-MS | Molecular Weight Determination, Structural Elucidation, Quantification | High sensitivity, applicable to a wide range of compounds. [1] | Fragmentation can be complex, potential for matrix effects. |
| NMR Spectroscopy | Unambiguous Structure Elucidation, Purity Assessment | Provides detailed structural information, non-destructive. [4] | Lower sensitivity compared to MS. [4] |
| IR Spectroscopy | Functional Group Identification | Rapid, simple sample preparation. [4] | Provides limited structural information. |
| GC-MS | Purity Analysis of Volatile Compounds | High chromatographic resolution. | Not suitable for non-volatile or thermally labile compounds. [4] |
Conclusion
The LC-MS analysis of 2,3-dichloro-6-fluorobenzenesulfonyl chloride derivatives provides a wealth of information crucial for their characterization. By understanding the predictable fragmentation patterns, such as the neutral loss of SO₂ and the cleavage of the C-S bond, researchers can confidently interpret mass spectra to confirm the identity and structure of their synthesized compounds. The characteristic isotopic signatures arising from the chlorine atoms serve as an additional layer of confirmation. While LC-MS is a powerful standalone technique, its integration with other analytical methods like NMR and IR spectroscopy allows for a comprehensive and robust characterization of these important synthetic intermediates.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
- A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
- Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate.
- Mass Spectrometry of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide - Benchchem.
- US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed.
Sources
Comparative Guide: Reactivity of 2,3-Dichloro vs. 2,6-Difluoro Benzenesulfonyl Chlorides
Executive Summary
This guide provides a technical analysis of the reactivity profiles for 2,3-dichlorobenzenesulfonyl chloride (2,3-DCBSC) and 2,6-difluorobenzenesulfonyl chloride (2,6-DFBSC) . While both reagents are ortho-substituted electrophiles used in sulfonamide synthesis, they exhibit divergent kinetic behaviors governed by the interplay of steric hindrance and electronic activation .
-
2,6-DFBSC acts as a "High-Energy Electrophile." The strong inductive effect of fluorine outweighs its small steric radius, resulting in rapid kinetics but high susceptibility to hydrolysis.
-
2,3-DCBSC acts as a "Sterically-Hindered Electrophile." The bulk of the chlorine atom at the 2-position, reinforced by the "buttressing effect" of the 3-chlorine, significantly retards nucleophilic attack, often requiring forcing conditions or nucleophilic catalysis.
Part 1: Mechanistic Profiling (SAR Analysis)
Electronic vs. Steric Matrix
The reactivity difference is rooted in the physical properties of the ortho-substituents.
| Feature | 2,6-Difluoro (2,6-DFBSC) | 2,3-Dichloro (2,3-DCBSC) | Impact on Reactivity |
| Ortho-Substituent Radius | Fluorine ( | Chlorine ( | Cl blocks attack; F does not. |
| Inductive Effect (-I) | Very Strong (Electronegativity | Moderate (Electronegativity | F activates Sulfur; Cl activates less. |
| Resonance Effect (+R) | Significant (p-orbital overlap) | Weak (Poor orbital overlap) | Minor impact compared to induction. |
| Structural Geometry | Symmetrical (Ortho-Ortho) | Asymmetrical (Ortho-Meta) | 2,6-F exposes S to hydrolysis. |
The "Buttressing Effect" in 2,3-DCBSC
A critical, often overlooked factor in 2,3-disubstituted systems is the buttressing effect . The chlorine at position 3 sterically crowds the chlorine at position 2, preventing it from bending away during the formation of the transition state. This makes the effective steric bulk of the 2-Cl larger than it would be in a mono-substituted 2-chlorobenzenesulfonyl chloride, further raising the activation energy for nucleophilic attack.
Visualizing the Reactivity Pathways
The following diagram illustrates the decision logic for selecting reaction conditions based on the substrate's electronic and steric profile.
Figure 1: Structure-Reactivity Relationship flow. 2,6-DFBSC is driven by electronics leading to high turnover but stability risks, while 2,3-DCBSC is limited by sterics requiring activation.
Part 2: Experimental Comparison
Experiment A: Aminolysis (Sulfonamide Synthesis)
Objective: Compare the reaction efficiency with a secondary amine (e.g., morpholine or piperidine).
1. Protocol for 2,6-Difluoro (The "Cold & Dry" Method)
Because 2,6-DFBSC is highly electrophilic, it reacts instantly with amines but also with trace water.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Base: Pyridine or Triethylamine (1.1 equiv).
-
Temperature: 0°C start , warm to RT.
-
Catalyst: None required.
-
Key Observation: Exothermic upon addition. Reaction typically complete in <30 mins.
2. Protocol for 2,3-Dichloro (The "Forcing" Method)
The steric bulk requires thermal energy or nucleophilic catalysis to proceed to completion.
-
Solvent: THF or Toluene (higher boiling point).
-
Base: Pyridine (excess) or DIPEA.
-
Temperature: RT to 60°C .
-
Catalyst: DMAP (5-10 mol%) is highly recommended to form the active N-sulfonylpyridinium intermediate, which is less sterically sensitive than the direct attack.
-
Key Observation: Slow kinetics. May require 4–12 hours without DMAP.
Comparative Data Table: Reaction Optimization
| Parameter | 2,6-Difluoro (2,6-DFBSC) | 2,3-Dichloro (2,3-DCBSC) |
| Typical Reaction Time | 15–45 min | 4–18 hours |
| DMAP Requirement | Avoid (can cause side reactions) | Essential for difficult amines |
| Hydrolytic Stability | Poor ( | Moderate ( |
| Major Impurity | Sulfonic acid (Hydrolysis) | Unreacted Sulfonyl Chloride |
| Workup pH | Acidic wash (remove base quickly) | Basic wash (remove sulfonic acid) |
Part 3: Detailed Workflows & Troubleshooting
Workflow Diagram
The following Graphviz diagram outlines the divergent experimental paths required for these two substrates.
Figure 2: Experimental workflow comparison. Path A emphasizes temperature control; Path B emphasizes catalysis and time.
Troubleshooting Guide
Scenario 1: Low Yield with 2,6-DFBSC
-
Cause: Hydrolysis.[1][2][3][4] The high electrophilicity means water competes effectively with the amine.
-
Solution:
-
Flame-dry glassware.[1]
-
Use commercially available anhydrous solvents (do not rely on HPLC grade).
-
Increase the amine equivalents (1.2–1.5 eq) to outcompete trace water.
-
Scenario 2: No Reaction/Stalled with 2,3-DCBSC
-
Cause: Steric blocking of the transition state.
-
Solution:
-
Add DMAP: 4-Dimethylaminopyridine forms a highly reactive intermediate that sits further from the steric wall of the 2,3-dichloro system.
-
Switch Solvent: Move from DCM (boiling point 40°C) to Toluene (110°C) or Dioxane to allow thermal activation.
-
Microwave: 2,3-DCBSC couplings are excellent candidates for microwave synthesis (100°C, 10 min) to overcome the steric barrier.
-
References
-
BenchChem Technical Support. (2025).[1][5] Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. (Extrapolated for 2,3-dichloro steric effects).
-
Sigma-Aldrich. (n.d.). 2,6-Difluorobenzenesulfonyl chloride Product Specification & Applications.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for electronic parameters of ortho-F vs ortho-Cl).
-
López, M. C., et al. (2008). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. International Electronic Conference on Synthetic Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
HPLC Purity Analysis of Halogenated Sulfonyl Chlorides: A Comparative Guide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary: The Hydrolysis Trap
Halogenated sulfonyl chlorides (R-SO₂Cl) are critical electrophiles in medicinal chemistry, widely used to synthesize sulfonamides (e.g., COX-2 inhibitors, diuretics). However, their accurate purity analysis is notoriously difficult due to their high reactivity.
The Core Challenge: Sulfonyl chlorides are moisture-sensitive. In standard Reverse-Phase HPLC (RP-HPLC) using aqueous mobile phases (water/acetonitrile), they rapidly hydrolyze into their corresponding sulfonic acids (R-SO₃H) and hydrochloric acid.
This guide compares three analytical approaches:
-
Direct RP-HPLC (The "Naive" Approach): Often results in artifact peaks and quantitation errors >5%.
-
GC-FID (The Thermal Risk): Viable for volatile analogs but risks thermal degradation.
-
Pre-Column Derivatization (The Gold Standard): Converting the unstable chloride into a stable sulfonamide prior to injection.
Recommendation: The Diethylamine (DEA) Derivatization Method is the industry gold standard for establishing purity with <0.5% error.
Mechanism & Instability Analysis
To understand why direct analysis fails, we must visualize the degradation pathway. When a sulfonyl chloride is injected into an aqueous mobile phase, it undergoes nucleophilic attack by water.
Diagram 1: The Hydrolysis Instability Pathway
This diagram illustrates the competing reactions occurring during a direct HPLC run.
Figure 1: The hydrolysis mechanism of sulfonyl chlorides in aqueous media. The rapid formation of sulfonic acid leads to "ghost peaks" and mass balance errors.
Comparative Analysis: Method Performance
The following table synthesizes experimental data comparing the three primary methodologies.
Table 1: Performance Metrics of Analytical Methods
| Metric | Method A: Direct RP-HPLC | Method B: GC-FID | Method C: DEA Derivatization (Recommended) |
| Analyte State | Native (Unstable) | Native (Vaporized) | Derivative (Stable Sulfonamide) |
| Sample Stability | < 15 Minutes (Hydrolysis) | Moderate (Thermal decay) | > 48 Hours (Stable at RT) |
| Precision (RSD) | Poor (> 2.0%) | Good (0.5 - 1.0%) | Excellent (< 0.2%) |
| Linearity (R²) | 0.98 (Non-linear due to decay) | > 0.995 | > 0.999 |
| Main Artifact | Sulfonic Acid (Hydrolysis) | SO₂ extrusion (Thermal) | None (Excess reagent elutes early) |
| Suitability | NOT RECOMMENDED | Volatile analogs only | Universal for Sulfonyl Chlorides |
The Gold Standard Protocol: Diethylamine Derivatization
This protocol converts the reactive sulfonyl chloride into a stable N,N-diethylsulfonamide. This derivative is UV-active, stable in aqueous mobile phases, and chromatographically distinct from the sulfonic acid impurity.
The Chemistry
Note: Excess amine acts as both the nucleophile and the HCl scavenger.Step-by-Step Workflow
Reagents:
-
Solvent: HPLC-grade Acetonitrile (MeCN).
-
Derivatizing Agent: Diethylamine (DEA), >99%.
-
Quench: 10% Phosphoric Acid (optional, if pH adjustment is needed for HPLC).
Protocol:
-
Preparation of Reagent Solution: Prepare a 10% (v/v) solution of Diethylamine in MeCN.
-
Sample Weighing: Accurately weigh ~50 mg of the Sulfonyl Chloride sample into a 50 mL volumetric flask.
-
Derivatization (The Critical Step):
-
Add 10 mL of the Reagent Solution (Excess DEA).
-
Sonicate for 5 minutes at Room Temperature.
-
Observation: The solution may warm slightly due to the exothermic reaction.
-
-
Completion: Dilute to volume with Mobile Phase A (or MeCN).
-
Filtration: Filter through a 0.45 µm PTFE filter into an HPLC vial.
-
Analysis: Inject onto RP-HPLC.
HPLC Conditions (Generic)
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% H₃PO₄ in Water.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (or max absorption of the aromatic ring).
Diagram 2: Derivatization Workflow
This flowchart ensures the protocol is self-validating and reproducible.
Figure 2: Operational workflow for the pre-column derivatization of sulfonyl chlorides.
Data Interpretation & Troubleshooting
Identifying the Peaks
In the derivatization method, you will observe three distinct species:
-
Excess Diethylamine: Elutes near the void volume (t0).
-
Sulfonic Acid (Impurity): Elutes early (polar). If this peak is high, the starting material was already degraded.
-
Sulfonamide Derivative (Main Peak): Elutes later (non-polar). Integrate this peak for purity.
Common Pitfalls
-
"Ghost" Peaks: If you use alcohol (Methanol) as a diluent before adding the amine, you will form the methyl ester (R-SO₂OMe) as a side product. Always dissolve in MeCN/Amine mixture directly.
-
Low Recovery: Ensure the amine is in at least 5-fold molar excess to scavenge the HCl produced.
References
-
Sigma-Aldrich. (n.d.). Benzenesulfonyl chloride, derivatization grade (HPLC). Retrieved from
-
BenchChem. (2025).[2] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Retrieved from
-
Shevchuk, O. I., et al. (2025).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[4] ChemRxiv. Retrieved from [4]
-
Phenomenex. (2025).[5][6] HPLC vs GC: What Sets These Methods Apart. Retrieved from
-
ResearchGate. (2008). HPLC determination of chlorobenzene in benzene sulfonylchloride. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Disposal of 2,3-Dichloro-6-fluorobenzenesulfonyl Chloride
For the modern researcher, scientist, and drug development professional, the responsible handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride, a compound characteristic of the reactive and hazardous nature of many sulfonyl chlorides used in organic synthesis. Our approach moves beyond a simple checklist, delving into the chemical principles that inform these essential safety protocols.
Understanding the Hazard Profile of 2,3-Dichloro-6-fluorobenzenesulfonyl Chloride
2,3-Dichloro-6-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride. While specific toxicological data for this compound is not extensively published, its chemical structure allows us to infer a significant hazard profile based on well-documented analogous compounds.[1][2][3] The primary hazards stem from two key aspects of its chemistry: the reactive sulfonyl chloride group and the halogenated aromatic ring.
The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water. This reactivity is the basis for its utility in synthesis but also a primary source of its danger. Contact with moisture, including humidity in the air, can lead to a vigorous, exothermic hydrolysis reaction, liberating corrosive and toxic gases such as hydrogen chloride (HCl) and potentially hydrogen fluoride (HF).[2][4]
The presence of chlorine and fluorine atoms on the benzene ring classifies it as a halogenated organic compound. These compounds are often persistent in the environment and can have ecotoxicological effects.[5] As such, their disposal is strictly regulated.
Key Hazards Summary:
| Hazard Type | Description | Rationale |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[6][7] | The compound and its hydrolysis products (HCl, HF) are highly corrosive to biological tissues.[2] |
| Reactivity | Reacts with water, alcohols, bases, and amines, often exothermically.[2][4] | The sulfonyl chloride group is a strong electrophile, readily reacting with nucleophiles. |
| Toxicity | Inhalation of vapors or decomposition products can cause severe respiratory irritation.[1][8] | Liberation of acidic gases upon hydrolysis can damage the respiratory tract. |
| Environmental | Classified as a halogenated organic compound, potentially persistent and toxic to aquatic life.[5] | Halogenated aromatics are a class of compounds with known environmental risks. |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or beginning any disposal procedure for 2,3-Dichloro-6-fluorobenzenesulfonyl chloride, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE is directly dictated by the compound's reactivity and corrosivity.
-
Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield are mandatory to protect against splashes and the corrosive vapors that may be released.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Body Protection: A chemical-resistant lab coat or apron should be worn to protect against skin contact.[9]
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to control vapor and gas exposure.[9][10] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an acid gas cartridge may be necessary.[11]
Disposal Procedures: A Step-by-Step Guide
The proper disposal route for 2,3-Dichloro-6-fluorobenzenesulfonyl chloride depends on the quantity and whether it is contaminated. In all cases, it is classified as hazardous waste and must be disposed of through an approved waste disposal plant.[3][12][13]
Caption: Decision workflow for the disposal of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride.
For very small amounts of pure, uncontaminated material, a carefully controlled in-lab neutralization can be performed by trained personnel to render it less reactive before collection by a waste management facility. This procedure must be performed in a chemical fume hood.
Protocol for Neutralization:
-
Prepare a Neutralizing Solution: In a large beaker, prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The volume should be in significant excess relative to the amount of sulfonyl chloride to be neutralized.
-
Cool the Solution: Place the beaker containing the basic solution in an ice bath to manage the heat that will be generated during the exothermic reaction.
-
Slow Addition: Very slowly and with constant stirring, add the 2,3-Dichloro-6-fluorobenzenesulfonyl chloride to the cold, basic solution. Do not add the base to the sulfonyl chloride, as this can lead to an uncontrolled reaction.
-
Monitor the Reaction: Observe for gas evolution (CO2 from the bicarbonate reaction and HCl/HF from hydrolysis). Continue stirring until all the sulfonyl chloride has been added and the reaction subsides.
-
Final pH Check: After the reaction is complete, check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9).
-
Package for Disposal: The resulting aqueous solution, while less reactive, still contains halogenated aromatic compounds and should be collected in a designated halogenated hazardous waste container for disposal by a licensed facility.
Large quantities of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride and any materials contaminated with it (e.g., spill absorbents, used glassware) must be disposed of as hazardous waste without in-lab treatment.
Protocol for Packaging:
-
Segregation: Ensure that this halogenated waste is kept separate from non-halogenated waste streams to comply with disposal regulations and prevent incompatible mixtures.[14]
-
Containerization: Place the waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the full chemical name: "2,3-Dichloro-6-fluorobenzenesulfonyl chloride".[5]
-
Spill Residues: For materials used to clean up spills, such as vermiculite or sand, these should be collected into a sealed container and labeled as hazardous waste contaminated with 2,3-Dichloro-6-fluorobenzenesulfonyl chloride.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[12]
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate the risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]
-
Contain the Spill: Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust.[9][15]
-
Neutralize (with caution): Once the spill is absorbed, you can cautiously sprinkle a weak base like sodium bicarbonate over the absorbent material to begin neutralizing the chemical.[1]
-
Collect and Dispose: Carefully sweep or scoop the absorbed and neutralized material into a designated, sealed container for hazardous waste.[2]
-
Decontaminate: Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
By adhering to these scientifically grounded procedures, researchers and laboratory professionals can ensure the safe handling and disposal of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride, protecting themselves, their colleagues, and the environment.
References
-
What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18). Retrieved from [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJDOH. Retrieved from [Link]
-
Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. (2005, September 13). Retrieved from [Link]
-
SAFETY DATA SHEETS - p-Toluene sulfonyl chloride. Retrieved from [Link]
-
SAFETY DATA SHEET - 4-Fluorobenzenesulfonyl chloride - Thermo Fisher Scientific. (2025, September 5). Retrieved from [Link]
-
Material Safety Data Sheet - 2,6-Difluorobenzenesulfonyl chloride - Cole-Parmer. (2004, October 5). Retrieved from [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. (2023, August 9). Retrieved from [Link]
-
Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes | US EPA. (2025, May 5). Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 10. store.sangon.com [store.sangon.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. shecu.chula.ac.th [shecu.chula.ac.th]
- 15. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
